4-Bromo-2,3,5,6-tetramethylbenzoic acid

Description

Contextual Significance of Highly Substituted Benzoic Acid Derivatives in Contemporary Organic Synthesis

Highly substituted benzoic acid derivatives are a class of molecules that command significant attention in modern organic synthesis due to their utility as versatile building blocks and their presence in biologically active compounds. These structures are foundational to the creation of complex molecular architectures in pharmaceuticals, agrochemicals, and materials science. For instance, substituted benzoic acids are key components in the synthesis of novel inhibitors for biological targets. Research has described the synthesis of various 4-substituted benzoic acid derivatives and evaluated their inhibitory effects on the biosynthesis of fatty acids and sterols. nih.gov The functional groups on the benzene (B151609) ring, and their specific placement, allow for fine-tuning of the molecule's physical, chemical, and biological properties. This makes them crucial intermediates for developing new drugs and functional materials where precise control over molecular properties is essential.

Elucidation of Unique Structural Features and Inherent Steric Hindrance in 4-Bromo-2,3,5,6-tetramethylbenzoic Acid

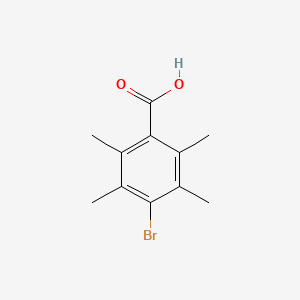

The structure of this compound is defined by a pentasubstituted benzene ring, which imparts unique and challenging characteristics to the molecule. The central aromatic ring is adorned with four methyl groups at the 2, 3, 5, and 6 positions, a bromine atom at the 4-position, and a carboxylic acid group at the 1-position. This dense substitution pattern results in significant steric congestion.

A key feature of this molecule is the pronounced steric hindrance caused by the two methyl groups at the ortho-positions (2 and 6) relative to the carboxylic acid. This crowding forces the carboxyl group to twist out of the plane of the benzene ring. This phenomenon, known as the "ortho effect" or Steric Inhibition of Resonance (SIR), prevents the p-orbitals of the carboxyl group from aligning with the π-system of the aromatic ring. cgchemistrysolutions.co.inwikipedia.orgyoutube.com Consequently, the resonance stabilization that typically exists between the carboxyl group and the benzene ring is inhibited. cgchemistrysolutions.co.inwikipedia.org This has a profound impact on the compound's acidity; by preventing delocalization into the ring, the carboxylate conjugate base is stabilized by more effective resonance between its two oxygen atoms, leading to an increase in acidity compared to less substituted analogues. cgchemistrysolutions.co.in Quantum chemical studies on 2,3,5,6-tetramethylbenzoic acid have shown that SIR is significant in the acid molecule and may be responsible for a substantial portion of its acid-strengthening effect. nih.gov

Table 1: Physicochemical Properties of this compound (Note: Experimental data for this specific compound is not readily available in public chemical databases, reflecting its novelty or the challenges associated with its synthesis and characterization. The following are calculated values.)

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| CAS Number | Not Found |

| Predicted XlogP | 3.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Historical and Current Research Challenges in the Preparation and Functionalization of Tetrasubstituted Aromatic Systems

The synthesis and subsequent functionalization of highly substituted, or "crowded," aromatic systems like this compound present formidable challenges to synthetic chemists. Historically, the preparation of such molecules has been difficult due to the steric hindrance that impedes reactions and the difficulty in controlling the position of incoming substituents (regioselectivity) on a heavily decorated ring.

Standard synthetic routes to benzoic acids, such as the oxidation of an alkylbenzene side-chain or the carboxylation of a Grignard reagent, become problematic with highly substituted substrates. youtube.com For this compound, the required starting material, such as 1-bromo-2,3,4,5-tetramethyl-6-alkylbenzene or 1,4-dibromo-2,3,5,6-tetramethylbenzene, would itself be a multi-step and potentially low-yielding synthetic target. The subsequent functionalization reactions would be sterically hindered by the four flanking methyl groups, likely requiring harsh reaction conditions that could lead to decomposition or undesired side reactions.

Modern synthetic methods, such as late-stage functionalization (LSF) using C-H activation, aim to provide more efficient routes to complex molecules. However, even these advanced techniques face significant hurdles with sterically demanding substrates. The presence of multiple bulky groups can block catalyst access to the C-H bonds on the ring, making directed functionalization difficult. The synthesis of tetrasubstituted alkenes, for example, is known to be challenging due to their inaccessibility to metal catalysts. The very lack of literature and database entries for this compound underscores the persistent difficulties associated with the synthesis of such sterically congested aromatic compounds. Overcoming these steric challenges remains a significant area of research in contemporary organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3,5,6-tetramethylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-5-7(3)10(12)8(4)6(2)9(5)11(13)14/h1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUCMYKNWOMAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C(=O)O)C)C)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Methodologies for the Synthesis of 4 Bromo 2,3,5,6 Tetramethylbenzoic Acid and Its Advanced Precursors

Strategic Retrosynthetic Analysis for Highly Substituted Aromatic Carboxylic Acids

Retrosynthetic analysis provides a logical framework for dismantling a complex target molecule into simpler, commercially available starting materials. For a polysubstituted aromatic acid like 4-Bromo-2,3,5,6-tetramethylbenzoic acid, this process highlights two primary disconnection points: the carbon-bromine bond and the carbon-carboxyl bond.

Disconnection Approaches Employing Carboxylation Reactions

A primary retrosynthetic disconnection involves the removal of the carboxylic acid group. This functional group interchange (FGI) leads back to a brominated, tetramethylated aromatic ring, specifically 1-bromo-2,3,5,6-tetramethylbenzene (bromodurene). The forward reaction, a carboxylation, would then involve the introduction of a carboxyl group onto this precursor. This can be achieved through various methods, most notably via the formation of an organometallic intermediate followed by quenching with carbon dioxide. This approach is foundational in the synthesis of many aromatic acids. researchgate.net

Another powerful, though less direct, strategy is decarboxylative bromination. In this type of retrosynthesis, the bromine is disconnected to reveal a dicarboxylic acid precursor. Modern methods have been developed for the decarboxylative bromination of electron-rich aromatic acids, offering a transition-metal-free pathway to aryl bromides. nih.gov This strategy is particularly effective for substrates where traditional electrophilic bromination might be problematic, although for the target molecule, direct bromination is highly efficient.

Regioselective Strategies Utilizing Directed Ortho-Metallation/Lithiation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. bohrium.com In this strategy, a functional group, known as a directed metalation group (DMG), directs the deprotonation of a nearby ortho-position by an organolithium reagent. The resulting aryllithium species can then react with a wide range of electrophiles.

The carboxylic acid group itself, in its deprotonated carboxylate form, can serve as an effective DMG. organic-chemistry.orgrsc.org By treating an unprotected benzoic acid with a strong base like s-butyllithium in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), deprotonation occurs exclusively at the position ortho to the carboxylate. acs.orgacs.org This method allows for the precise introduction of substituents and has been used to develop routes to contiguously tri- and tetra-substituted benzoic acids. rsc.org While the immediate precursor to the final product (2,3,5,6-tetramethylbenzoic acid) has no available ortho-protons for this reaction, DoM represents a key strategic tool for constructing the highly substituted aromatic core from simpler benzoic acid derivatives.

Direct Synthetic Pathways to the 2,3,5,6-Tetramethylbenzoic Acid Framework

The synthesis of the direct precursor, 2,3,5,6-tetramethylbenzoic acid, is a critical step. This can be accomplished through classical organometallic chemistry or more contemporary cycloaddition methods.

Synthesis via Organometallic Intermediates (e.g., Grignard Reagents) and Carbon Dioxide Capture

One of the most reliable and widely used methods for synthesizing aromatic carboxylic acids is the carbonation of Grignard reagents. masterorganicchemistry.comlibretexts.org This pathway begins with the corresponding aryl halide, in this case, a halogenated durene such as 1-bromo-2,3,5,6-tetramethylbenzene. The aryl halide is reacted with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the durylmagnesium bromide Grignard reagent. wikipedia.orgbyjus.com

This highly nucleophilic organometallic compound readily attacks the electrophilic carbon of carbon dioxide (often used in its solid form, dry ice). The initial reaction forms a magnesium carboxylate salt. Subsequent workup with a dilute acid (e.g., HCl or H₂SO₄) protonates the carboxylate to yield the final 2,3,5,6-tetramethylbenzoic acid. libretexts.org The reaction is generally clean and provides good yields of the desired product.

Table 1: Synthesis of 2,3,5,6-Tetramethylbenzoic Acid via Grignard Reagent

| Starting Material | Reagents | Intermediate | Final Product |

|---|---|---|---|

| 1-Bromo-2,3,5,6-tetramethylbenzene | 1. Mg, THF 2. CO₂ (s) 3. H₃O⁺ | 2,3,5,6-Tetramethylphenylmagnesium bromide | 2,3,5,6-Tetramethylbenzoic acid |

Modern Annulation and Cycloaddition Methodologies for Constructing Polysubstituted Arenes

Modern organic synthesis offers advanced methods for building complex aromatic systems from simpler acyclic or cyclic precursors through annulation and cycloaddition reactions. These reactions form new rings onto existing structures. While perhaps less common for the specific synthesis of 2,3,5,6-tetramethylbenzoic acid compared to the Grignard method, these strategies are powerful for creating polysubstituted arenes in general. chim.it

For instance, formal [4+2] cycloaddition reactions, such as the Diels-Alder reaction, can be employed to construct the six-membered aromatic ring. nih.gov This could involve the reaction of a suitably substituted 1,3-diene with a substituted alkyne as the dienophile. Subsequent aromatization of the resulting cyclohexadiene derivative would yield the desired polysubstituted benzene (B151609) ring. Similarly, [3+2] annulation reactions can be used to build five-membered heterocycles that can be later transformed or incorporated into larger aromatic systems. chim.it These methods provide access to substitution patterns that may be difficult to achieve through traditional electrophilic substitution on a pre-existing aromatic ring.

Controlled Introduction of the Bromo-Substituent

The final step in the synthesis is the regioselective introduction of a bromine atom onto the 2,3,5,6-tetramethylbenzoic acid framework. This is a classic example of an electrophilic aromatic substitution reaction. khanacademy.org

The benzene ring of the precursor molecule is highly activated due to the presence of four electron-donating methyl groups. The carboxylic acid group is a deactivating, meta-directing group, while the methyl groups are activating, ortho- and para-directing groups. In this case, the directing effects are in harmony. The only unsubstituted position on the ring is at C4, which is meta to the carboxyl group and ortho or para to the four strongly activating methyl groups. Consequently, electrophilic attack is overwhelmingly directed to this single available position.

The bromination is typically carried out by treating 2,3,5,6-tetramethylbenzoic acid with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or in a solvent like acetic acid. jcsp.org.pk The Lewis acid polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") that is readily attacked by the electron-rich aromatic ring to form the final product, this compound, with high regioselectivity.

Table 2: Representative Conditions for Electrophilic Bromination

| Starting Material | Brominating Agent | Catalyst/Solvent | Product |

|---|---|---|---|

| 2,3,5,6-Tetramethylbenzoic acid | Br₂ | FeBr₃ (catalyst) | This compound |

| 2,3,5,6-Tetramethylbenzoic acid | Br₂ | Acetic Acid (solvent) | This compound |

| Electron-rich Aromatic Acid | N-Bromosuccinimide (NBS) | Various conditions | Brominated Aromatic Acid |

Exploration of Regioselective Electrophilic Aromatic Halogenation Techniques

Electrophilic aromatic substitution is a fundamental method for the functionalization of aromatic rings. However, for highly substituted systems like tetramethylbenzoic acid, direct halogenation often leads to a mixture of isomers, making purification difficult and reducing the yield of the desired product. A more controlled, regioselective approach is therefore necessary.

A plausible two-step synthetic route to this compound via electrophilic aromatic halogenation begins with the bromination of durene (1,2,4,5-tetramethylbenzene). The symmetry of durene simplifies the initial bromination step, leading primarily to the formation of bromodurene (1-bromo-2,3,5,6-tetramethylbenzene). The subsequent step involves the selective oxidation of one of the methyl groups to a carboxylic acid.

Step 1: Bromination of Durene

The bromination of durene can be achieved using a variety of brominating agents. A common and effective method involves the use of N-Bromosuccinimide (NBS) in a suitable solvent, which provides a source of electrophilic bromine. nih.govmdma.ch The reaction is typically carried out in a non-polar solvent to favor the aromatic substitution pathway.

Table 1: Proposed Reaction Parameters for the Bromination of Durene

| Parameter | Value |

| Starting Material | Durene |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Carbon tetrachloride (CCl4) |

| Catalyst | Not typically required |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Product | Bromodurene |

| Hypothesized Yield | > 90% |

Step 2: Oxidation of Bromodurene

The second step involves the oxidation of a methyl group on the bromodurene intermediate to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) are commonly used for the oxidation of alkylbenzenes to benzoic acids. masterorganicchemistry.com The reaction is typically performed in an aqueous solution under basic conditions, followed by acidification to yield the carboxylic acid.

Table 2: Proposed Reaction Parameters for the Oxidation of Bromodurene

| Parameter | Value |

| Starting Material | Bromodurene |

| Reagent | Potassium permanganate (KMnO4) |

| Solvent | Water/Pyridine (co-solvent) |

| Conditions | Reflux, followed by acidification |

| Reaction Time | 4-8 hours |

| Product | This compound |

| Hypothesized Yield | 70-80% |

This two-step approach offers a high degree of regioselectivity, as the initial bromination of the symmetric durene molecule directs the bromine to the desired position. The subsequent oxidation of a methyl group is a well-established transformation.

Decarboxylative Halogenation as a Strategic Synthetic Tool

Decarboxylative halogenation provides an alternative and powerful strategy for the synthesis of aryl halides from carboxylic acids. chemicalbook.com This method can be particularly useful when direct halogenation is problematic. The Hunsdiecker reaction is a classic example of decarboxylative halogenation, involving the reaction of a silver salt of a carboxylic acid with a halogen. wikipedia.orgorganic-chemistry.org

A proposed synthesis of this compound using this strategy would start from pentamethylbenzoic acid. This precursor would first undergo a decarboxylative bromination to yield bromodurene, which is then oxidized to the target compound as described in the previous section.

Step 1: Synthesis of Pentamethylbenzoic Acid

Pentamethylbenzoic acid can be prepared by the oxidation of pentamethylbenzene. Similar to the oxidation of bromodurene, a strong oxidizing agent like potassium permanganate can be employed.

Table 3: Reaction Parameters for the Synthesis of Pentamethylbenzoic Acid

| Parameter | Value |

| Starting Material | Pentamethylbenzene |

| Reagent | Potassium permanganate (KMnO4) |

| Solvent | Water/Pyridine (co-solvent) |

| Conditions | Reflux, followed by acidification |

| Reaction Time | 6-10 hours |

| Product | Pentamethylbenzoic acid |

| Hypothesized Yield | > 85% |

Step 2: Decarboxylative Bromination of Pentamethylbenzoic Acid (Hunsdiecker Reaction)

The Hunsdiecker reaction of pentamethylbenzoic acid would involve its conversion to the silver salt, followed by treatment with bromine. This reaction proceeds via a radical mechanism, leading to the loss of carbon dioxide and the formation of bromodurene. wikipedia.org

Table 4: Proposed Reaction Parameters for the Hunsdiecker Reaction of Pentamethylbenzoic Acid

| Parameter | Value |

| Starting Material | Pentamethylbenzoic acid |

| Reagents | 1. Silver nitrate (B79036) (AgNO3) or Silver(I) oxide (Ag2O) to form the silver salt. 2. Bromine (Br2) |

| Solvent | Carbon tetrachloride (CCl4) |

| Conditions | Reflux, under inert atmosphere |

| Reaction Time | 1-3 hours |

| Product | Bromodurene |

| Hypothesized Yield | 60-70% |

Step 3: Oxidation of Bromodurene

The final step is the oxidation of the resulting bromodurene to this compound, as detailed in Table 2.

While this route involves more steps, it offers an alternative pathway that avoids potential issues with the direct regioselective bromination of a highly activated benzoic acid derivative. The success of the Hunsdiecker reaction can be influenced by the steric hindrance around the carboxylic acid, which may affect the yield.

Detailed Reaction Chemistry and Mechanistic Investigations of 4 Bromo 2,3,5,6 Tetramethylbenzoic Acid

Advanced Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety is another primary site for derivatization. However, similar to the aryl bromide, it is flanked by two ortho-methyl groups, which impose severe steric constraints on its reactivity.

The direct esterification (Fischer esterification) and amidation of 4-Bromo-2,3,5,6-tetramethylbenzoic acid are exceptionally difficult due to steric hindrance around the carbonyl carbon. The bulky methyl groups prevent the approach of even simple nucleophiles like methanol (B129727) or ammonia.

To overcome this, more reactive derivatives or powerful catalytic methods are required.

Esterification: Standard acid-catalyzed esterification is ineffective. Successful esterification typically requires conversion of the carboxylic acid to a highly reactive intermediate, such as an acyl chloride, which can then react with an alcohol.

Amidation: Direct condensation of the acid with an amine is also challenging. Recent advances have shown that borate (B1201080) ester catalysts can be highly effective for the amidation of sterically demanding carboxylic acids. libretexts.org These methods offer a significant improvement in efficiency and operate under milder conditions than traditional coupling reagents. libretexts.org

Functionalization at the α-position of a carboxylic acid first requires its conversion into a suitable derivative. A key transformation in this class is the formation of an α-diazoketone, a versatile synthetic intermediate. researchgate.net This is typically the first step of the Arndt-Eistert reaction, which homologates a carboxylic acid by inserting a methylene (B1212753) group. ucla.eduwikipedia.orglibretexts.org

The standard procedure involves converting the carboxylic acid to its acyl chloride, followed by reaction with diazomethane (B1218177). wikipedia.orgnrochemistry.com However, for severely hindered acids like this compound, even the formation of the acyl chloride can be sluggish, and the subsequent reaction with diazomethane is inefficient. A more effective, modern protocol for synthesizing hindered α-diazoketones involves the in-situ formation of an acyl mesylate. nih.govbaranlab.org This highly reactive intermediate readily reacts with diazomethane to furnish the desired α-diazoketone in high yield, even with sterically encumbered substrates. baranlab.org This method avoids the often-difficult isolation of the hindered acyl chloride.

| Method | Activating Agent | Key Intermediate | Advantages for Hindered Substrates | Reference |

|---|---|---|---|---|

| Classic Arndt-Eistert | Thionyl Chloride (SOCl2) or Oxalyl Chloride | Acyl Chloride | Well-established but often low-yielding for hindered cases. | wikipedia.orglibretexts.org |

| Acyl Mesylate Protocol | Methanesulfonyl Chloride (MsCl) / Triethylamine (Et3N) | Acyl Mesylate | Highly reactive intermediate; mild, one-pot procedure with high yields. | nih.govbaranlab.org |

| Mixed Anhydride Method | Ethyl Chloroformate | Mixed Anhydride | Can be effective, but acyl mesylate method is often superior for severe steric bulk. | organic-chemistry.org |

Comprehensive Analysis of Steric Hindrance Effects from Methyl Substituents on Reaction Kinetics and Selectivity

The four methyl groups on the benzene (B151609) ring are the single most important feature controlling the reactivity of this compound. Their influence is twofold: they create immense steric bulk, and they electronically modify the ring and its substituents.

The "ortho effect" is a well-known phenomenon where ortho-substituents on benzoic acid increase its acidity, regardless of their electronic nature. wikipedia.orgvedantu.com In the case of 2,3,5,6-tetramethylbenzoic acid, this effect is magnified. Quantum chemical calculations have provided a quantitative estimation of this phenomenon, known as steric inhibition of resonance (SIR). nih.govresearchgate.net The two ortho-methyl groups force the carboxylic acid group to twist out of the plane of the benzene ring. nih.gov This misalignment disrupts the π-orbital overlap between the carbonyl group and the aromatic system, inhibiting resonance stabilization of the neutral acid molecule. The resulting carboxylate anion is not subject to the same resonance loss, leading to a significant increase in acidity compared to less substituted benzoic acids. nih.govresearchgate.net Studies suggest that for 2,3,5,6-tetramethylbenzoic acid, this steric inhibition of resonance may be responsible for as much as one-third of its acid-strengthening effect. nih.gov

Examination of Electronic Effects and Substituent Interactions on Aromatic Ring Reactivity and Acidity

The reactivity and acidity of this compound are governed by a complex interplay of electronic and steric effects arising from its unique substitution pattern. The benzene ring is pentasubstituted with a bromine atom, four methyl groups, and a carboxylic acid group. Understanding the individual and collective contributions of these substituents is crucial for predicting the molecule's chemical behavior.

Electronic Effects of Substituents:

Methyl Groups (-CH₃): Methyl groups are known to be electron-donating through two primary mechanisms: the inductive effect (+I) and hyperconjugation. The +I effect involves the donation of electron density through the sigma (σ) bond framework, which tends to decrease the acidity of the carboxylic acid by destabilizing the resulting carboxylate anion. Hyperconjugation involves the delocalization of σ-electrons from the C-H bonds of the methyl group into the π-system of the aromatic ring, further increasing electron density on the ring. researchgate.netpearson.com

Carboxylic Acid Group (-COOH): The carboxylic acid group is an electron-withdrawing group, both through induction and resonance. It deactivates the aromatic ring towards electrophilic substitution and is a meta-director.

Substituent Interactions and Their Impact on Acidity:

The acidity of a substituted benzoic acid is a sensitive measure of the electronic effects of the substituents on the ring. Electron-withdrawing groups generally increase acidity by stabilizing the negative charge of the carboxylate anion, while electron-donating groups decrease acidity. doubtnut.com

In the case of this compound, the four electron-donating methyl groups would be expected to decrease its acidity compared to benzoic acid. However, the presence of two methyl groups at the ortho positions (positions 2 and 6) introduces a significant steric factor known as the ortho-effect .

The Ortho-Effect:

Almost all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing. pearson.com This phenomenon is attributed to steric hindrance. The bulky ortho substituents force the carboxylic acid group to twist out of the plane of the benzene ring. quora.com This has two major consequences:

Inhibition of Resonance: The coplanarity between the carboxylic acid group and the benzene ring is disrupted, which diminishes the resonance interaction between them. Specifically, the electron-donating resonance effect of the phenyl ring on the carboxyl group is reduced, which would otherwise destabilize the carboxylate anion. quora.com

Enhanced Solvation: The twisted conformation may allow for better solvation of the carboxylate anion, further stabilizing it and increasing acidity.

For this compound, the two methyl groups at positions 2 and 6 will undoubtedly cause a significant steric clash with the carboxylic acid group, forcing it out of the ring's plane. This steric inhibition of resonance is expected to be a dominant factor in determining the compound's acidity, likely making it a stronger acid than what would be predicted based solely on the electronic effects of the four methyl groups.

The bromine atom at the para position will exert its electron-withdrawing inductive effect, which should further increase the acidity. The opposing resonance effect of bromine is likely to be less significant in this crowded environment.

Interactive Data Table: pKa Values of Related Benzoic Acids

| Compound | Substituents | Predicted Effect on Acidity (relative to Benzoic Acid, pKa ≈ 4.2) | Reference |

| Benzoic Acid | - | Reference | pearson.com |

| p-Methylbenzoic Acid | 4-CH₃ | Weaker acid | pearson.com |

| o-Methylbenzoic Acid | 2-CH₃ | Stronger acid (Ortho-effect) | pearson.com |

| 2,6-Dimethylbenzoic Acid | 2,6-(CH₃)₂ | Significantly stronger acid (pronounced Ortho-effect) | quora.com |

| p-Bromobenzoic Acid | 4-Br | Stronger acid | psu.edu |

| This compound | 4-Br, 2,3,5,6-(CH₃)₄ | Expected to be a relatively strong acid due to the dominant ortho-effect and the inductive effect of bromine. | - |

The combined influence of the strong steric hindrance from the two ortho-methyl groups and the inductive electron withdrawal from the para-bromo substituent likely results in this compound being a considerably stronger acid than benzoic acid.

Elucidation of Proposed Reaction Mechanisms and Identification of Transient Intermediates

Detailed mechanistic studies specifically for this compound are scarce in the available scientific literature. However, based on the known reactivity of sterically hindered and polysubstituted aromatic acids, we can propose plausible reaction mechanisms and identify likely transient intermediates for key transformations.

Decarboxylation Reactions:

The decarboxylation of aromatic carboxylic acids, the removal of the -COOH group as CO₂, can proceed through different mechanisms depending on the reaction conditions and the nature of the substituents.

Protolytic Decarboxylation: Under acidic conditions, the reaction can proceed via electrophilic attack of a proton on the carbon atom bearing the carboxyl group. nist.gov This mechanism is favored by electron-releasing substituents that activate the ring towards electrophilic attack. Given the four electron-donating methyl groups, this pathway is a possibility. The proposed mechanism would involve the formation of a transient arenium ion (also known as a sigma complex) intermediate.

Mechanism Proposal:

Protonation of the ipso-carbon (the carbon attached to the carboxyl group).

Formation of a resonance-stabilized arenium ion intermediate.

Elimination of CO₂ and a proton to yield 1-bromo-2,3,5,6-tetramethylbenzene.

Radical Decarboxylation: In the presence of certain metal catalysts (e.g., Ag⁺, Cu²⁺) and oxidants, decarboxylation can occur through a radical pathway. nih.govijisrt.com This involves the formation of a carboxyl radical, which rapidly loses CO₂ to generate an aryl radical.

Mechanism Proposal:

Formation of a metal carboxylate salt.

One-electron oxidation to form a carboxyl radical intermediate (Ar-COO•).

Rapid decarboxylation to form the 4-bromo-2,3,5,6-tetramethylphenyl radical .

The aryl radical can then be trapped by a hydrogen atom donor or participate in coupling reactions.

The significant steric hindrance in this compound could influence the preferred decarboxylation pathway and the stability of any intermediates.

Reactions Involving the Carboxyl Group (e.g., Esterification):

Esterification of this compound would likely be challenging under standard Fischer esterification conditions (acid catalyst and alcohol) due to the severe steric hindrance around the carboxylic acid group. The two ortho-methyl groups would significantly impede the approach of the alcohol nucleophile to the carbonyl carbon. To achieve esterification, highly reactive intermediates would likely be required.

Mechanism Proposal (via Acyl Chloride):

Conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction itself may be slow due to steric hindrance. The intermediate would be 4-bromo-2,3,5,6-tetramethylbenzoyl chloride .

The resulting acyl chloride, being much more electrophilic, can then react with an alcohol to form the corresponding ester. The transient intermediate in this step would be a tetrahedral carbonyl addition intermediate .

Organometallic Reactions:

The bromo-substituent on the aromatic ring provides a handle for organometallic reactions, such as the formation of Grignard or organolithium reagents.

Mechanism Proposal (Grignard Reagent Formation):

Reaction of this compound (or more likely, its ester derivative to avoid reaction with the acidic proton) with magnesium metal.

This would proceed via a radical mechanism on the magnesium surface to form the transient Grignard reagent , (4-carboxy-2,3,5,6-tetramethylphenyl)magnesium bromide .

These highly reactive organometallic intermediates could then be used in a variety of carbon-carbon bond-forming reactions, although the steric crowding around the reactive center would remain a significant challenge for subsequent transformations. The identification and characterization of such transient species would typically require advanced spectroscopic techniques such as low-temperature NMR or EPR (for radical species).

Data Table: Potential Transient Intermediates

| Reaction Type | Proposed Intermediate | Key Structural Features |

| Protolytic Decarboxylation | Arenium Ion | Positive charge delocalized over the aromatic ring; sp³-hybridized ipso-carbon. |

| Radical Decarboxylation | 4-Bromo-2,3,5,6-tetramethylphenyl Radical | Unpaired electron localized on the carbon atom formerly attached to the carboxyl group. |

| Esterification | 4-Bromo-2,3,5,6-tetramethylbenzoyl Chloride | Highly electrophilic acyl chloride functional group. |

| Esterification | Tetrahedral Carbonyl Addition Intermediate | sp³-hybridized carbonyl carbon with attached alcohol and leaving group. |

| Organometallic Reaction | (4-carboxy-2,3,5,6-tetramethylphenyl)magnesium Bromide | C-Mg bond; highly nucleophilic and basic carbon center. |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2,3,5,6 Tetramethylbenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR, NOESY for Conformational Insight)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-bromo-2,3,5,6-tetramethylbenzoic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopy of this compound is expected to show distinct signals for the methyl protons and the carboxylic acid proton. Due to the molecule's symmetry, the four methyl groups (at positions 2, 3, 5, and 6) may appear as two sets of singlets, or potentially a single singlet depending on the solvent and temperature, reflecting their chemical equivalence or near-equivalence. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), and its position can be sensitive to concentration and solvent. For instance, the carboxylic acid proton in benzoic acid itself is observed around 12-13 ppm in DMSO-d6. docbrown.infochemicalbook.com

¹³C NMR Spectroscopy provides complementary information by detecting the carbon skeleton. For this compound, distinct signals would be anticipated for the carboxyl carbon, the aromatic carbons, and the methyl carbons. The carbon atom attached to the bromine (C4) would be influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of the aromatic carbons provide insight into the electronic environment of the ring. For comparison, in 4-bromobenzoic acid, the carboxyl carbon appears around 166-167 ppm, and the aromatic carbons resonate between approximately 127 and 132 ppm. rsc.orgchemicalbook.com

2D NMR Techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning the ¹H and ¹³C signals definitively. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over two or three bonds). These techniques would allow for the unambiguous assignment of each methyl group to its corresponding carbon on the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons, offering crucial conformational insights. For this compound, NOESY experiments could reveal through-space interactions between the protons of the methyl groups and potentially between the methyl protons and the carboxylic acid proton. This data is vital for determining the preferred orientation of the carboxyl group relative to the plane of the aromatic ring, which is likely to be twisted due to steric hindrance from the ortho-methyl groups.

| Technique | Expected Observations for this compound | Information Gained |

| ¹H NMR | Signals for methyl protons and a broad signal for the carboxylic acid proton. | Number of distinct proton environments, chemical shifts indicating electronic environment. |

| ¹³C NMR | Signals for carboxyl, aromatic, and methyl carbons. | Carbon framework, electronic effects of substituents. |

| 2D NMR (HSQC, HMBC) | Correlations between specific proton and carbon signals. | Unambiguous assignment of ¹H and ¹³C spectra, connectivity mapping. |

| NOESY | Through-space correlations between protons. | Conformational analysis, spatial arrangement of substituents. |

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis (HRMS, GC-MS/MS)

Advanced mass spectrometry techniques are essential for confirming the molecular formula and elucidating the fragmentation patterns of this compound, providing orthogonal information to NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the molecular formula of the compound with a high degree of confidence. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the structural elucidation power of tandem mass spectrometry. nih.govacs.org For volatile derivatives of this compound (e.g., its methyl ester), GC-MS can be employed. The electron ionization (EI) mass spectrum would likely exhibit a prominent molecular ion peak. whitman.edu Subsequent fragmentation analysis (MS/MS) of the molecular ion or other significant fragment ions can help to piece together the molecule's structure. Common fragmentation pathways for aromatic carboxylic acids include the loss of •OH and CO, leading to the formation of a benzoyl cation. For this specific compound, the fragmentation would also likely involve cleavages related to the methyl groups and the bromine atom. whitman.edu The fragmentation of aromatic halogenated compounds can be complex but provides valuable structural information. acs.org

| Technique | Expected Data for this compound | Significance |

| HRMS | Highly accurate m/z value for the molecular ion, showing the characteristic bromine isotopic pattern. | Confirms the elemental composition and molecular formula. |

| GC-MS/MS | Mass spectrum with a molecular ion and characteristic fragment ions. | Elucidates fragmentation pathways, providing structural verification. |

Vibrational Spectroscopy for Characteristic Functional Group Identification and Molecular Interactions (FT-IR, Raman Spectroscopy)

FT-IR Spectroscopy is particularly useful for identifying the characteristic functional groups present in this compound. Key expected absorptions include:

A broad O-H stretching band from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

A strong C=O (carbonyl) stretching band, usually found between 1760 and 1690 cm⁻¹. For benzoic acid, this appears around 1700 cm⁻¹. ias.ac.inmdpi.com

C-H stretching vibrations from the methyl groups, typically just below 3000 cm⁻¹.

C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region.

C-O stretching and O-H bending vibrations in the 1440-1200 cm⁻¹ range.

A C-Br stretching vibration, which would appear in the lower frequency region of the spectrum.

The position and shape of these bands can be influenced by hydrogen bonding, particularly the O-H and C=O stretches. scirp.org

Raman Spectroscopy provides complementary information to FT-IR. While the C=O stretch is also observable in Raman spectra, non-polar bonds and symmetric vibrations often give stronger signals. researchgate.netchemicalbook.com Therefore, the C=C stretching modes of the substituted benzene (B151609) ring and the C-Br stretch are expected to be prominent. The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. ias.ac.inresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. banglajol.inforesearchgate.netresearchgate.net

| Spectroscopic Method | Key Vibrational Modes for this compound | Information Obtained |

| FT-IR | O-H stretch (broad), C=O stretch (strong), C-H stretches, C=C ring stretches. | Identification of carboxylic acid and methyl functional groups, evidence of hydrogen bonding. |

| Raman | C=C ring stretches, C-Br stretch, symmetric vibrations. | Complementary information on the carbon skeleton and bromo-substituent. |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Detailed Conformational Analysis

By growing a suitable single crystal of the compound, its interaction with an X-ray beam can be analyzed to generate a diffraction pattern. This pattern is then used to calculate the electron density distribution within the crystal, revealing the positions of the individual atoms. For this compound, this analysis would definitively determine:

The planarity of the benzene ring.

The precise bond lengths and angles of all atoms, including the C-Br, C-C, and C=O bonds.

The dihedral angle between the carboxylic acid group and the aromatic ring, which is expected to be significant due to steric hindrance from the two ortho-methyl groups.

The intermolecular interactions in the crystal lattice, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules (often forming dimers) and potential halogen bonding involving the bromine atom.

This detailed structural information is invaluable for understanding the physical properties of the compound and how it packs in the solid state. Crystal structures of related brominated aromatic compounds and benzoic acid derivatives have been extensively studied, providing a basis for comparison. mdpi.comnih.govresearchgate.netresearchgate.net

| Parameter | Information from X-ray Diffraction |

| Bond Lengths | Precise measurement of C-C, C-Br, C=O, C-O, and C-H bond distances. |

| Bond Angles | Accurate determination of angles between bonded atoms. |

| Torsion Angles | Defines the conformation, especially the twist of the carboxyl group relative to the ring. |

| Crystal Packing | Reveals intermolecular forces like hydrogen bonding and halogen bonding, and the formation of dimers or other supramolecular structures. |

Theoretical and Computational Chemistry Studies on 4 Bromo 2,3,5,6 Tetramethylbenzoic Acid

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure, Molecular Geometry, and Energetics

For a molecule like 4-bromo-2,3,5,6-tetramethylbenzoic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. These calculations would provide key data on bond lengths, bond angles, and dihedral angles. For instance, a study on the related compound 4-bromo-3-(methoxymethoxy) benzoic acid used this level of theory to compare calculated and experimental structural parameters. researchgate.net Such an analysis for this compound would likely reveal significant steric strain due to the four methyl groups and the bromine atom ortho to the carboxylic acid group, potentially leading to a non-planar arrangement between the carboxylic acid group and the benzene (B151609) ring.

The electronic structure analysis would involve examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) surface would also be calculated to identify regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Energetics calculations would yield the total electronic energy, enthalpy, and Gibbs free energy of the molecule. These values are fundamental for predicting the molecule's stability and its potential to participate in chemical reactions.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are instrumental in predicting and interpreting the spectroscopic features of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a common approach for this purpose. mdpi.com For this compound, predictions would be expected to show distinct signals for the four non-equivalent methyl groups, although accidental equivalence is possible depending on the conformational dynamics. The chemical shift of the carboxylic acid proton would also be a key feature. Comparing these predicted shifts with experimental data, if available, would be crucial for confirming the molecular structure. The accuracy of these predictions can be enhanced by using appropriate solvent models. mdpi.comliverpool.ac.uk

Vibrational Frequencies: Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include the C=O stretching of the carboxylic acid, the O-H stretching, C-H stretching of the methyl groups, and various aromatic ring vibrations. A study on a similar molecule, 4-bromo-3-(methoxymethoxy) benzoic acid, performed a detailed vibrational assessment to understand its properties. researchgate.net Such an analysis for the target compound would help in the assignment of experimental spectral bands.

A hypothetical table of predicted vibrational frequencies is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | ~3500 |

| C-H stretch (Methyl groups) | ~2900-3000 |

| C=O stretch (Carboxylic acid) | ~1700-1750 |

| C-C stretch (Aromatic ring) | ~1400-1600 |

| C-Br stretch | ~500-600 |

Conformational Landscape Analysis and Determination of Energy Minima and Barriers

The presence of four methyl groups and a carboxylic acid group on the benzene ring suggests that this compound could have a complex conformational landscape. The primary focus of such an analysis would be the rotational barrier of the carboxylic acid group relative to the plane of the benzene ring.

Computational Modeling of Reaction Pathways, Transition States, and Reaction Dynamics

Computational modeling can provide insights into the potential chemical reactions of this compound. For example, the mechanism of its synthesis or its participation in further reactions could be investigated. One area of interest could be nucleophilic aromatic substitution, although the electron-donating methyl groups would likely disfavor this. mdpi.com Another possibility is reactions involving the carboxylic acid group, such as esterification or amide bond formation.

For a given reaction, computational chemists would model the entire reaction coordinate, from reactants to products. This involves locating the structures of the transition states and calculating the activation energies. This data is crucial for understanding the reaction kinetics and mechanism. For instance, in the bromination of related aromatic compounds, the reaction mechanism can be elucidated by considering the stability of intermediates and the energy profiles of different pathways. mdpi.com

Molecular Docking and Non-Covalent Interaction Analysis in Theoretical Ligand-Receptor Systems (excluding clinical applications)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a theoretical context, this compound could be docked into the active site of a model receptor to study its potential binding modes.

The analysis would focus on the non-covalent interactions that stabilize the theoretical ligand-receptor complex. These interactions include hydrogen bonds (e.g., involving the carboxylic acid group), halogen bonds (involving the bromine atom), van der Waals forces, and hydrophobic interactions. nih.gov The bromine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that can be significant in molecular recognition. researchgate.netresearchgate.net

Advanced Applications in Chemical Research and Materials Science Derived from 4 Bromo 2,3,5,6 Tetramethylbenzoic Acid

Strategic Utility as a Fundamental Building Block in Complex Organic Molecule Synthesis

The molecular architecture of 4-bromo-2,3,5,6-tetramethylbenzoic acid makes it a valuable starting material for the synthesis of complex organic molecules. The bromo-substituent can be readily transformed or replaced through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of organic moieties. This versatility is crucial for the construction of intricate molecular scaffolds.

For instance, derivatives of similar bromo-benzoic acids are utilized in the synthesis of bioactive compounds. One noted example involves a derivative, N′-[(E)-{4-[(4-Bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxyphenyl}methylene]-2-hydroxybenzohydrazide, which incorporates the 4-bromo-2,3,5,6-tetramethylbenzyl group. chemspider.com This highlights the utility of the core structure in building larger, functional molecules.

The synthesis of complex molecules often relies on a strategic sequence of reactions. The table below outlines potential synthetic transformations starting from this compound.

| Reaction Type | Reagents and Conditions | Potential Product Functionality |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Bi-aryl compounds |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl-alkyne structures |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Aryl-amine derivatives |

| Esterification | Alcohol, acid catalyst | Ester derivatives |

| Amidation | Amine, coupling agent | Amide derivatives |

Rational Design and Synthesis of Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Furthermore, the bromo-substituent offers a site for post-synthetic modification. After the MOF has been assembled, the bromine atom can be chemically altered, allowing for the introduction of new functional groups within the pores of the material. This can be used to tune the properties of the MOF for specific applications, such as gas storage, separation, or catalysis. While specific MOFs based on this compound are not prominently documented, the principles of MOF design strongly support its potential in this area.

Investigation of Self-Assembly Phenomena in Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is the basis of supramolecular chemistry. This compound possesses functionalities that can drive self-assembly. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming dimers or extended chains.

The aromatic ring can participate in π-π stacking interactions, further stabilizing the supramolecular assembly. The steric bulk of the methyl groups will play a significant role in directing the geometry of these interactions, potentially leading to the formation of unique and complex architectures. The interplay between hydrogen bonding, halogen bonding (involving the bromine atom), and van der Waals forces could lead to the formation of interesting and potentially useful supramolecular polymers or discrete assemblies.

Precursor Synthesis for Novel Organic Materials (focus on synthetic routes and molecular design principles)

The unique combination of a reactive bromo-group and a robust, sterically hindered aromatic core makes this compound a promising precursor for novel organic materials. Through polymerization reactions, such as Suzuki polycondensation, materials with high thermal stability and specific electronic properties could be synthesized.

The design principles for such materials would leverage the rigidity of the aromatic backbone and the functional handles provided by the bromo and carboxyl groups. For example, conversion of the carboxylic acid to an ester or amide could be used to attach the molecule to a polymer backbone, while the bromo-group could be used to cross-link polymer chains or to introduce photoactive or electroactive moieties. These strategies could lead to the development of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Development of Mechanistic Probes and Chemical Tags for Advanced Research Tools (focus on chemical design and function)

The defined structure of this compound allows for its use as a scaffold in the design of chemical probes and tags. The bromo-substituent can be replaced with a reporter group, such as a fluorophore or a spin label, via a suitable chemical reaction. The carboxylic acid can be used to attach the probe to a biomolecule or another molecule of interest.

The tetramethyl-substituted ring provides a rigid and well-defined spacer, which can be important for controlling the distance and orientation between the reporter group and the target. The design of such probes would focus on creating a molecule with specific binding properties and a clear spectroscopic signal that changes upon interaction with its target. This would enable the study of complex biological or chemical processes with high precision.

Q & A

Q. How can the compound serve as a precursor in drug discovery targeting enzyme inhibition?

- Methodology : Screen derivatives (e.g., amides, esters) against target enzymes (e.g., kinases, proteases). Use molecular docking to model interactions between the bromine/methyl groups and enzyme active sites. Validate via kinetic assays (IC₅₀ determination) .

Data Contradiction Analysis

-

Contradiction : Conflicting reports on bromination efficiency in poly-methylated systems.

-

Contradiction : Varied purity levels (>95% vs. >97%) in commercial analogs.

- Resolution : Reproduce purification steps (e.g., gradient recrystallization) and validate via elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.